molecular formula C9H15N5O7S2 B15140779 Amidosulfuron-13C2,d6

Amidosulfuron-13C2,d6

Cat. No.: B15140779
M. Wt: 377.4 g/mol
InChI Key: CTTHWASMBLQOFR-SJSIRNCRSA-N
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Description

Amidosulfuron-13C2,d6 is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Amidosulfuron. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Amidosulfuron. The incorporation of stable heavy isotopes like 13C and deuterium into drug molecules allows for precise quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amidosulfuron-13C2,d6 involves the incorporation of 13C and deuterium into the molecular structure of Amidosulfuron. This process typically requires specialized reagents and conditions to ensure the stable incorporation of these isotopes. The exact synthetic route may vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Amidosulfuron-13C2,d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Amidosulfuron-13C2,d6 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tracer in studies of chemical reactions and mechanisms.

    Biology: It is used to study the metabolic pathways and biological effects of Amidosulfuron.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Amidosulfuron.

    Industry: It is used in the development of new herbicides and other agricultural chemicals.

Mechanism of Action

Amidosulfuron-13C2,d6 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target plants. The molecular targets and pathways involved in this process include the binding of this compound to the active site of ALS, preventing the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amidosulfuron-13C2,d6 is unique due to its dual labeling with both 13C and deuterium, which allows for more precise and comprehensive studies of its pharmacokinetics and metabolic profiles. This dual labeling provides a distinct advantage over single-labeled compounds by enabling more detailed tracking and analysis in various research applications .

Properties

Molecular Formula

C9H15N5O7S2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[4,6-bis(trideuterio(113C)methoxy)pyrimidin-2-yl]-3-[methyl(methylsulfonyl)sulfamoyl]urea

InChI

InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)/i2+1D3,3+1D3

InChI Key

CTTHWASMBLQOFR-SJSIRNCRSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(C)S(=O)(=O)C)O[13C]([2H])([2H])[2H]

Canonical SMILES

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC

Origin of Product

United States

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